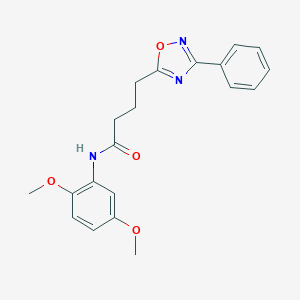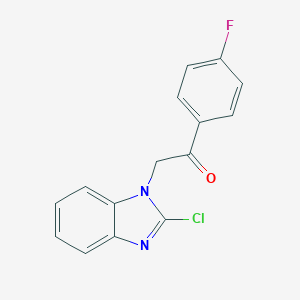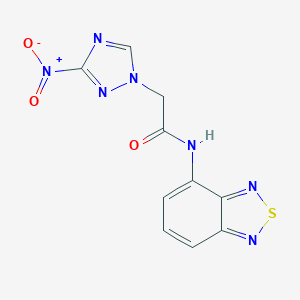
N-(2,5-dimethoxyphenyl)-4-(3-phenyl-1,2,4-oxadiazol-5-yl)butanamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2,5-dimethoxyphenyl)-4-(3-phenyl-1,2,4-oxadiazol-5-yl)butanamide, also known as ‘DOB’, is a synthetic compound that belongs to the phenethylamine family. It was first synthesized in the 1970s by Alexander Shulgin, a renowned chemist and pharmacologist. DOB has been studied extensively in the field of scientific research due to its unique chemical structure and potential therapeutic applications.
作用机制
DOB exerts its effects by binding to serotonin and dopamine receptors, which are involved in the regulation of mood, behavior, and cognition. It has been shown to increase the release of these neurotransmitters, resulting in altered perception, mood, and behavior. DOB has also been shown to have a high affinity for the 5-HT2A receptor, which is involved in the regulation of mood and perception.
Biochemical and Physiological Effects:
DOB has been shown to have a range of biochemical and physiological effects. It has been shown to increase heart rate, blood pressure, and body temperature. DOB has also been shown to induce vasoconstriction, which can lead to reduced blood flow to certain parts of the body. Additionally, it has been shown to increase the release of cortisol, a stress hormone.
实验室实验的优点和局限性
DOB has several advantages and limitations for lab experiments. Its unique chemical structure and potential therapeutic applications make it a valuable tool for studying the central nervous system. However, its psychoactive properties can make it difficult to control experimental conditions. Additionally, the synthesis method of DOB is complex and requires skilled professionals to perform the reaction.
未来方向
There are several future directions for the study of DOB. One potential direction is the investigation of its potential therapeutic applications in the treatment of mood and anxiety disorders. Additionally, further research is needed to fully understand the mechanism of action of DOB and its effects on the central nervous system. The development of new synthesis methods for DOB may also lead to the discovery of new compounds with potential therapeutic applications.
In conclusion, DOB is a synthetic compound that has been extensively studied in scientific research due to its unique chemical structure and potential therapeutic applications. Its psychoactive properties and potential therapeutic applications make it a valuable tool for studying the central nervous system. Further research is needed to fully understand the mechanism of action of DOB and its effects on the central nervous system.
合成方法
The synthesis of DOB involves the reaction between 2,5-dimethoxybenzaldehyde and 3-phenyl-1,2,4-oxadiazole-5-carboxylic acid hydrazide in the presence of a reducing agent. The resulting product is then coupled with butanoyl chloride to obtain DOB. The synthesis method of DOB is complex and requires skilled professionals to perform the reaction.
科学研究应用
DOB has been used extensively in scientific research due to its potential therapeutic applications. It has been studied for its effects on the central nervous system and has been found to exhibit psychoactive properties. DOB has been shown to bind to serotonin and dopamine receptors, which are involved in regulating mood, behavior, and cognition.
属性
分子式 |
C20H21N3O4 |
|---|---|
分子量 |
367.4 g/mol |
IUPAC 名称 |
N-(2,5-dimethoxyphenyl)-4-(3-phenyl-1,2,4-oxadiazol-5-yl)butanamide |
InChI |
InChI=1S/C20H21N3O4/c1-25-15-11-12-17(26-2)16(13-15)21-18(24)9-6-10-19-22-20(23-27-19)14-7-4-3-5-8-14/h3-5,7-8,11-13H,6,9-10H2,1-2H3,(H,21,24) |
InChI 键 |
ONJVDCGBWSUNFA-UHFFFAOYSA-N |
SMILES |
COC1=CC(=C(C=C1)OC)NC(=O)CCCC2=NC(=NO2)C3=CC=CC=C3 |
规范 SMILES |
COC1=CC(=C(C=C1)OC)NC(=O)CCCC2=NC(=NO2)C3=CC=CC=C3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![1-(3-methylphenyl)-N-[4-(morpholin-4-ylsulfonyl)phenyl]-5-oxopyrrolidine-3-carboxamide](/img/structure/B277429.png)
![3-(3-pyridin-3-yl-1,2,4-oxadiazol-5-yl)-N-[2-(trifluoromethyl)phenyl]propanamide](/img/structure/B277431.png)


![N-(2,1,3-benzothiadiazol-4-yl)-2-{[4-methyl-5-(3-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B277437.png)
![1-{[5-(2-bromophenyl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}-3,3-dimethyl-2-butanone](/img/structure/B277439.png)
![2-{[5-(2-methoxyphenyl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(5-methyl-3-isoxazolyl)acetamide](/img/structure/B277440.png)
![3-[(3-Methylbenzyl)sulfanyl]-1,2,4-thiadiazol-5-amine](/img/structure/B277444.png)
![N-[2-(methylsulfanyl)phenyl]-2-(4-oxo-3(4H)-quinazolinyl)acetamide](/img/structure/B277446.png)
![2-(4-oxoquinazolin-3(4H)-yl)-N-[2-(propan-2-yl)phenyl]acetamide](/img/structure/B277449.png)

![1-{[5-(4-chlorophenyl)-1H-tetraazol-1-yl]acetyl}-4-methylpiperidine](/img/structure/B277453.png)
![N-(3-cyano-4,5-dimethyl-2-furyl)-2-[(1-methyl-1H-tetraazol-5-yl)sulfanyl]acetamide](/img/structure/B277454.png)
